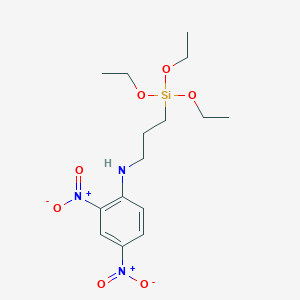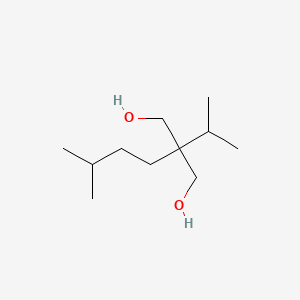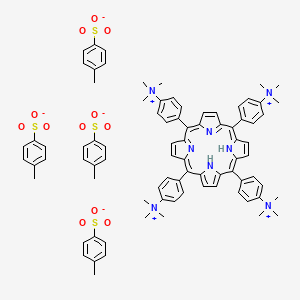
Lithium dicyclohexylamide
Übersicht
Beschreibung
Lithium dicyclohexylamide is an organolithium compound with the chemical formula (C₆H₁₁)₂NLi. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is particularly valuable in deprotonation reactions due to its high basicity and low nucleophilicity, making it an essential reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium dicyclohexylamide is typically synthesized by the reaction of dicyclohexylamine with an organolithium reagent such as butyllithium. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction is as follows:
(C6H11)2NH+BuLi→(C6H11)2NLi+BuH
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Deprotonation: this compound is primarily used for deprotonation of weakly acidic compounds, such as ketones, esters, and nitriles.
Metalation: It can also be used in metalation reactions, where it introduces a lithium atom into an organic molecule.
Substitution: In some cases, it can participate in substitution reactions, particularly when combined with other reagents.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include electrophiles like carbonyl compounds, halides, and esters.
Conditions: Reactions are typically carried out at low temperatures (0°C to -78°C) to control reactivity and prevent side reactions.
Major Products:
Lithium Enolates: Formed from the deprotonation of carbonyl compounds.
Organolithium Compounds: Resulting from metalation reactions.
Wissenschaftliche Forschungsanwendungen
Lithium dicyclohexylamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to deprotonate weak acids makes it valuable in the formation of enolates and other reactive intermediates.
Biology: While not directly used in biological systems, its role in synthesizing biologically active compounds is significant.
Medicine: It aids in the development of new drugs by facilitating the synthesis of key intermediates.
Industry: It is used in the production of fine chemicals and materials science, particularly in the development of polymers and advanced materials.
Wirkmechanismus
The primary mechanism of action for lithium dicyclohexylamide involves the deprotonation of substrates. The lithium ion coordinates with the nitrogen atom of the dicyclohexylamide group, enhancing its basicity. This coordination allows the compound to effectively abstract protons from weakly acidic substrates, forming lithium enolates or other reactive intermediates. The molecular targets are typically carbonyl compounds, where the deprotonation leads to the formation of enolate ions, which can further react with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Lithium diisopropylamide: Another strong, non-nucleophilic base used for similar deprotonation reactions.
Lithium tetramethylpiperidide: Known for its high basicity and low nucleophilicity, used in metalation and deprotonation reactions.
Potassium tert-butoxide: A strong base used in various organic reactions, though it has higher nucleophilicity compared to lithium dicyclohexylamide.
Uniqueness: this compound is unique due to its balance of high basicity and low nucleophilicity, making it particularly effective for selective deprotonation without unwanted side reactions. Its steric hindrance from the bulky cyclohexyl groups further enhances its selectivity and stability in reactions.
Eigenschaften
IUPAC Name |
lithium;dicyclohexylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGVHYSMVGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)[N-]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194055 | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4111-55-1 | |
| Record name | Lithium dicyclohexylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dicyclohexylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)


![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)





![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
